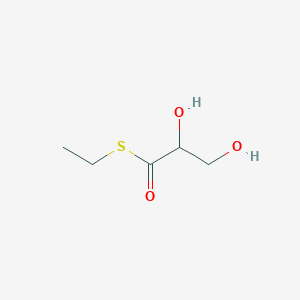
S-Ethyl 2,3-dihydroxypropanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Ethyl 2,3-dihydroxypropanethioate is an organic compound characterized by the presence of both hydroxyl and thioester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl 2,3-dihydroxypropanethioate typically involves the reaction of ethyl mercaptan with glycidol under controlled conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of ethyl mercaptan attacks the epoxide ring of glycidol, resulting in the formation of the thioester compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
S-Ethyl 2,3-dihydroxypropanethioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The thioester group can be reduced to form thiols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of thiols.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
S-Ethyl 2,3-dihydroxypropanethioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which S-Ethyl 2,3-dihydroxypropanethioate exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the thioester group can participate in nucleophilic and electrophilic reactions. These interactions can affect biological pathways and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- S-Methyl 2,3-dihydroxypropanethioate
- S-Propyl 2,3-dihydroxypropanethioate
- S-Butyl 2,3-dihydroxypropanethioate
Uniqueness
S-Ethyl 2,3-dihydroxypropanethioate is unique due to its specific ethyl group, which can influence its reactivity and interactions compared to similar compounds with different alkyl groups. This uniqueness can result in distinct chemical and biological properties, making it valuable for specific applications.
Properties
CAS No. |
109301-26-0 |
|---|---|
Molecular Formula |
C5H10O3S |
Molecular Weight |
150.20 g/mol |
IUPAC Name |
S-ethyl 2,3-dihydroxypropanethioate |
InChI |
InChI=1S/C5H10O3S/c1-2-9-5(8)4(7)3-6/h4,6-7H,2-3H2,1H3 |
InChI Key |
RVMDPFBOGPPQAE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















